N-(4-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
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Description
N-(4-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide is a useful research compound. Its molecular formula is C23H23N3O4 and its molecular weight is 405.454. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Applications
Patent Applications in Pharma : Compounds similar to the one are used in various pharmaceutical applications, as reflected in patents. For instance, pyridazino(4,5-b)indole-1-acetamide compounds, which share structural similarities, have been used for cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activities (Dr. Valentin Habernickel, 2002).
Antimicrobial Agents : Derivatives of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide have shown promising antibacterial and antifungal activities against various pathogenic microorganisms (B. Debnath & S. Ganguly, 2015).
Chemical Properties and Synthesis
Structural Analysis : Studies on molecules with similar structures provide insights into the molecular arrangement, such as the planarity of certain rings and the conformation of pyrrolidine rings, which can be important for understanding chemical properties and reactivity (S. Nirmala et al., 2008).
Synthesis of Derivatives : Research on the synthesis of fluorinated derivatives of similar compounds can inform methods for modifying the compound for specific applications, such as receptor modulation (J. Kuznecovs et al., 2020).
Biological and Medicinal Research
Cancer Research : Novel acetamide derivatives of similar compounds have been synthesized and evaluated for their cytotoxicity on various cancer cell lines, indicating potential applications in cancer research (A. Vinayak et al., 2014).
Anticonvulsant Activity : Some compounds structurally related to the one have been evaluated for anticonvulsant activity, showing potential in epilepsy treatment (J. Obniska et al., 2015).
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-30-17-10-8-16(9-11-17)24-23(29)22(28)19-14-26(20-7-3-2-6-18(19)20)15-21(27)25-12-4-5-13-25/h2-3,6-11,14H,4-5,12-13,15H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTVQBXSEJJCNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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